molecular formula C9H5ClN2O4S B12955906 8-Nitroquinoline-3-sulfonyl chloride

8-Nitroquinoline-3-sulfonyl chloride

Cat. No.: B12955906
M. Wt: 272.67 g/mol
InChI Key: WJOKOUYZOODWMN-UHFFFAOYSA-N
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Description

These compounds share a quinoline backbone but differ in substituents, influencing their reactivity, stability, and utility in synthetic chemistry .

Properties

Molecular Formula

C9H5ClN2O4S

Molecular Weight

272.67 g/mol

IUPAC Name

8-nitroquinoline-3-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H

InChI Key

WJOKOUYZOODWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Nitroquinoline-3-sulfonyl chloride typically involves the nitration of quinoline followed by sulfonation and chlorination. One common method starts with the nitration of quinoline to produce 8-nitroquinoline. This is followed by sulfonation using sulfuric acid to introduce the sulfonyl group at the 3-position. Finally, the sulfonic acid derivative is treated with thionyl chloride to yield this compound .

Chemical Reactions Analysis

8-Nitroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

8-Nitroquinoline-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This property is exploited in enzyme inhibition studies where the compound can modify active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

Property Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate 3-Methylquinoline-8-Sulfonyl Chloride
Molecular Formula C₁₂H₁₀ClN₃O₄ C₁₀H₉ClN₂O₂S
Molecular Weight 295.68 g/mol 240.7 g/mol
Key Functional Groups Nitro (-NO₂), Chloro (-Cl), Ester (-COOEt) Sulfonyl Chloride (-SO₂Cl), Methyl (-CH₃)
Substituent Positions Nitro at C8, Chloro at C4, Ester at C3 Sulfonyl Chloride at C8, Methyl at C3

Key Observations :

  • Nitro Group: The nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate is electron-withdrawing, enhancing electrophilicity at adjacent positions .
  • Sulfonyl Chloride: In 3-methylquinoline-8-sulfonyl chloride, the sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in drug synthesis .

Physicochemical Properties

Property Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate 3-Methylquinoline-8-Sulfonyl Chloride
Appearance Not explicitly described Yellow to brown crystalline solid
Solubility Likely soluble in polar aprotic solvents Soluble in dichloromethane, acetone
Stability Stable under recommended storage conditions Reactive; sensitive to moisture and heat

Reactivity Notes:

  • The sulfonyl chloride group in 3-methylquinoline-8-sulfonyl chloride reacts readily with amines and alcohols, forming sulfonamides or sulfonate esters .
  • The nitro group in the ethyl ester derivative may participate in reduction reactions to form amino intermediates .

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